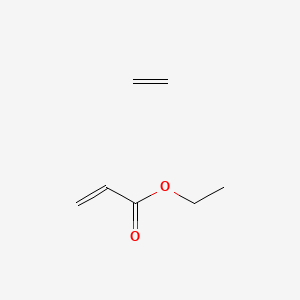

Ethene;ethyl prop-2-enoate

Description

Historical Trajectories and Foundational Concepts in Copolymer Research

The field of polymer science, and by extension copolymerization, has its roots in the early 20th century. The groundbreaking work of chemists like Hermann Staudinger, who first proposed the concept of macromolecules, and Wallace Carothers, whose team at DuPont developed nylon and neoprene, laid the theoretical and practical groundwork for understanding polymers.

Initially, the synthesis of copolymers was challenging. However, the development of high-pressure free-radical polymerization techniques was a crucial step that enabled the production of low-density polyethylene (B3416737) (LDPE) and its copolymers. researchgate.net This process allowed for the incorporation of polar comonomers like ethyl acrylate (B77674) into the polyethylene chain, which was not readily achievable with the early catalytic methods used for high-density polyethylene. researchgate.netmdpi.com

The theoretical understanding of copolymerization advanced significantly with the development of the Mayo-Lewis equation . This model provides a basis for predicting the composition of a copolymer based on the initial monomer feed composition and the reactivity ratios of the monomers. nist.gov These reactivity ratios describe the tendency of a growing polymer chain ending in one monomer to add the same monomer versus the other monomer, which is fundamental to controlling the final structure and properties of the copolymer. nist.gov

Contemporary Significance of Ethene-Ethyl Prop-2-enoate Copolymers in Advanced Materials

Ethene-ethyl prop-2-enoate (EEA) copolymers are highly valued in the materials industry due to their versatile and advantageous properties. The unique molecular structure, combining ethylene (B1197577) and ethyl acrylate monomers, results in a material with excellent flexibility, toughness, chemical resistance, and thermal stability. dibonaplastics.comnbinno.com These characteristics make EEA copolymers suitable for a diverse array of demanding applications. entecpolymers.com

Key application areas include:

Adhesives and Sealants: EEA copolymers are a key component in hot-melt adhesive formulations due to their strong adhesion properties and good thermal stability. entecpolymers.comnbinno.comreformchem.com

Packaging: Their flexibility and toughness make them ideal for producing durable packaging films, bags, and containers that can withstand impacts during transport and storage. dibonaplastics.comnbinno.com Multilayer films for heat-sealable packaging often use EEA as a sealant layer to ensure strong seals. greyb.com

Polymer Modification: EEA is frequently used as a compatibilizer or impact modifier in polymer blends. entecpolymers.comdibonaplastics.com It can improve the compatibility between different types of polymers, such as polyolefins and more polar plastics.

Wire and Cable: The excellent thermal stability and flexibility of EEA make it a preferred material for insulating communication wires and cables, particularly in the automotive and aerospace industries. dibonaplastics.com

Automotive and Industrial Parts: It is used to produce weather-resistant seals, gaskets, flexible hoses, and tough injection-molded articles. entecpolymers.comnbinno.com

The properties of EEA copolymers can be precisely tuned by varying the ethyl acrylate content, as shown in the table below.

| Property | Effect of Increasing Ethyl Acrylate Content |

| Flexibility | Increases |

| Adhesion | Increases |

| Hardness | Decreases |

| Tensile Strength | Decreases makeitfrom.com |

| Density | Increases slightly makeitfrom.comcas.org |

| Melt Index | Generally increases, improving processability |

| Vicat Softening Point | Decreases |

This table provides a general overview of property trends. Actual values depend on the specific grade and manufacturing process.

Methodological Paradigms and Theoretical Frameworks for Copolymer Investigation

The characterization of copolymers like ethene-ethyl prop-2-enoate is essential for understanding their structure-property relationships and ensuring their performance in various applications. numberanalytics.com A suite of analytical techniques is employed to investigate their molecular, thermal, and mechanical properties. scirp.orgmolecularcloud.org

Key Characterization Techniques:

Spectroscopy:

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the functional groups present in the copolymer. scirp.org The characteristic carbonyl peak from the ethyl acrylate units allows for the quantification of the comonomer content.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure, composition, and sequence distribution of monomers within the polymer chain. numberanalytics.commdpi.com

Thermal Analysis:

Differential Scanning Calorimetry (DSC): DSC is used to determine key thermal transitions, such as the glass transition temperature (Tg) and the melting temperature (Tm). scirp.orgnumberanalytics.com This data is crucial for understanding the material's behavior at different temperatures. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. scirp.org

Chromatography:

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This technique measures the molecular weight and molecular weight distribution of the polymer, which are critical factors influencing its mechanical properties and processability. numberanalytics.comresearchgate.net

Mechanical Testing:

Tensile Testing: Measures properties like tensile strength, elongation at break, and Young's modulus, which define the material's strength and stiffness. molecularcloud.org

Dynamic Mechanical Analysis (DMA): Evaluates the viscoelastic properties (storage and loss modulus) of the material as a function of temperature and frequency. numberanalytics.commolecularcloud.org

Theoretical frameworks are also employed to predict and understand copolymer behavior. In recent years, machine learning and computational modeling have emerged as powerful tools. acs.org Frameworks like RAPSIDY (Rapid Analysis of Polymer Structure and Inverse Design strategy) use molecular dynamics simulations to accelerate the evaluation of polymer structures, aiding in the inverse design of copolymers for specific target morphologies. rsc.org These advanced computational methods, combined with established theories like those for copolymer crystallization, provide a comprehensive approach to investigating and developing new copolymer systems. acs.org

Table of Chemical Compounds

| Common Name | IUPAC Name |

| Ethene | Ethene |

| Ethyl prop-2-enoate | Ethyl prop-2-enoate nih.gov |

| Ethylene ethyl acrylate (EEA) | 2-Propenoic acid, ethyl ester, polymer with ethene cas.org |

| Polyethylene | Poly(ethene) |

| Poly(ethyl acrylate) | Poly(ethyl 2-propenoate) |

| Ethylene-vinyl acetate (B1210297) | Ethene; acetic acid ethenyl ester |

| Acrylonitrile | Prop-2-enenitrile |

| Butadiene | Buta-1,3-diene |

| Styrene (B11656) | Ethenylbenzene |

| Methyl methacrylate (B99206) | Methyl 2-methylprop-2-enoate |

| Maleic anhydride (B1165640) | Furan-2,5-dione |

| Vinyl chloride | Chloroethene |

| Vinylidene chloride | 1,1-Dichloroethene |

| Acrylic acid | Prop-2-enoic acid |

| Methacrylic acid | 2-Methylprop-2-enoic acid |

| Nylon | Polyamide |

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethene;ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.C2H4/c1-3-5(6)7-4-2;1-2/h3H,1,4H2,2H3;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPRUXZTHGTMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C.C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123238-23-3, 9010-86-0 | |

| Record name | 2-Propenoic acid, ethyl ester, polymer with ethene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123238-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acrylate-ethylene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90924761 | |

| Record name | Ethyl prop-2-enoate--ethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9010-86-0, 124221-56-3 | |

| Record name | 2-Propenoic acid, ethyl ester, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl prop-2-enoate--ethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, ethyl ester, polymer with ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethene Ethyl Prop 2 Enoate Copolymers

Radical Copolymerization Approaches for Ethene and Ethyl Prop-2-enoate

Conventional free-radical polymerization is the most established method for producing ethene-ethyl prop-2-enoate copolymers. These processes are typically conducted under demanding conditions of high pressure and temperature. uc.edu

High-pressure bulk polymerization is a commercially significant method for synthesizing ethene-ethyl prop-2-enoate copolymers. This process involves the direct polymerization of the monomers in a supercritical state without the use of a solvent. To achieve commercially viable polymerization rates and molecular weights with free-radical initiators, typical conditions involve pressures of 1000–3000 atm and temperatures ranging from 150–300 °C. uc.edu The polymerization is highly exothermic, releasing approximately 94 kJ/mol. uc.edu

The process is often carried out in multi-zoned polymerization reactors, such as tubular or autoclave reactors. acs.orggoogle.com In a tubular reactor, the reaction can be initiated by injecting a radical polymerization initiator, such as an organic peroxide, at the reactor inlet and potentially at other points along the reactor to manage the reaction temperature and reduce residual monomer content. google.comgoogle.com The pressure in these systems can range from 10,000 to 40,000 psig (approximately 690 to 2760 bar). google.com The properties of the resulting copolymer, such as melting point and hardness, can be influenced by controlling the reaction conditions and the distribution of the ethyl prop-2-enoate monomer feed across different reaction zones. google.com

| Parameter | Value Range | Source(s) |

| Pressure | 1,000 - 3,000 atm (10,000 - 40,000 psig) | uc.edugoogle.com |

| Temperature | 150 - 300 °C (300 - 450°F) | uc.edugoogle.com |

| Reactor Type | Tubular or Autoclave | acs.orggoogle.com |

| Initiators | Organic Peroxides, Oxygen/Air | uc.edugoogle.com |

| Resulting Density | 0.910 - 0.935 g/cm³ | google.comcas.org |

Solution polymerization offers an alternative method where the monomers and initiator are dissolved in a non-reactive solvent. This approach can provide better heat control compared to bulk polymerization. Copolymers of ethene and ethyl prop-2-enoate can be prepared in a stirred autoclave using a solvent like benzene. google.com

In a typical process, the solvent and an initial amount of ethyl prop-2-enoate are charged into the reactor. Ethene is then introduced to reach a desired pressure. The polymerization is initiated by continuously injecting a solution of a free-radical initiator, such as di-tertiary butyl peroxide or di-lauroyl peroxide, dissolved in the same solvent. google.com The reaction pressure significantly influences the copolymer structure; higher pressures increase the concentration of ethene in the reaction mixture, leading to a more random distribution of monomer units and fewer blocks of acrylate (B77674) monomers in the polymer chain. google.com This method allows for the synthesis of oil-soluble copolymers with number average molecular weights in the range of 1,000 to 50,000 g/mol . google.com

| Parameter | Example Value | Source(s) |

| Solvent | Benzene | google.com |

| Temperature | 110 - 150 °C | google.com |

| Pressure | 3,000 - 6,000 psig | google.com |

| Initiator | Di-tertiary butyl peroxide (DTB), Di-lauroyl peroxide (DLP) | google.com |

| Resulting Mol. Weight (Mn) | 3,230 - 8,480 g/mol | google.com |

| Resulting Ethyl Acrylate Content | 17.0 - 22.4 wt. % | google.com |

Emulsion polymerization is a key technique for producing acrylic polymers and can be applied to the copolymerization of ethene and ethyl prop-2-enoate. smolecule.com In this method, monomers are emulsified in a continuous phase, typically water, using surfactants. The polymerization is initiated by a water-soluble or oil-soluble initiator. This technique can produce stable aqueous dispersions of the copolymer, known as latexes. google.com

While polyethylene (B3416737) and simple ethene/ethyl prop-2-enoate copolymers can be difficult to emulsify directly after polymerization, terpolymers incorporating a small amount of a functional monomer like acrylic acid can readily form stable emulsions. google.com For the direct emulsion copolymerization of ethene and ethyl acrylate, increasing the pressure can enhance the solubilization of the gaseous ethene monomer, thereby increasing its content in the final copolymer. researchgate.net For instance, copolymers with up to 15 wt. % ethene have been synthesized at an ethylene (B1197577) pressure of 30 bar and a temperature of 75 °C. researchgate.net The process yields stable lattices with small, monodispersed particles. researchgate.net Suspension polymerization is less commonly described for this specific monomer pair but follows a similar principle of dispersing the monomer phase in a continuous phase, typically using mechanical agitation and stabilizers to produce larger polymer beads.

Solution Polymerization Strategies

Controlled/Living Radical Copolymerization of Ethene and Ethyl Prop-2-enoate

Controlled/living radical polymerization (CRP) techniques offer precise control over polymer architecture, including molecular weight, dispersity, and block copolymer synthesis. mdpi.com These methods suppress chain termination reactions that are prevalent in conventional free-radical polymerization. mdpi.com

Atom Transfer Radical Polymerization (ATRP) is a powerful CRP method that uses a transition metal complex (commonly copper) as a catalyst to reversibly activate and deactivate polymer chains. google.com This allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.net

While direct ATRP of ethene is challenging, the technique has been successfully applied to produce block copolymers containing poly(ethyl acrylate) segments. For example, di- and triblock copolymers of poly(ethylene oxide) and poly(ethyl acrylate) have been synthesized using ATRP, demonstrating the viability of this method for polymerizing ethyl acrylate in a controlled manner. acs.org ATRP can be conducted in various media, including in emulsion or miniemulsion systems, which could facilitate the copolymerization with a gaseous monomer like ethene. google.comcmu.edu In such a system, a catalyst precursor (e.g., CuBr₂) and an ATRP initiator (e.g., ethyl 2-bromoisobutyrate) are added to an aqueous solution to form an emulsion, allowing the polymerization to proceed in a controlled fashion. google.com The application of ATRP to the direct copolymerization of ethene and ethyl prop-2-enoate would allow for the creation of well-defined block and gradient copolymers.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is another versatile CRP technique that allows for the synthesis of polymers with complex architectures and well-defined properties. researchgate.net The process is mediated by a RAFT agent, typically a thiocarbonylthio compound, which controls the polymerization through a degenerative chain transfer mechanism. nih.gov

The RAFT technique has been successfully used for the copolymerization of ethene with other polar monomers like vinyl acetate (B1210297) under milder conditions than traditional high-pressure methods. researchgate.net This suggests its potential applicability to the ethene-ethyl prop-2-enoate system. The choice of RAFT agent is crucial and would need to be optimized for the specific reactivities of ethene and ethyl prop-2-enoate. RAFT polymerization can be performed under various conditions, including in solution or emulsion, and is compatible with a wide range of functional monomers. researchgate.netsfdchem.com The synthesis of ethene-ethyl prop-2-enoate copolymers via RAFT would enable the production of materials with precisely controlled block sequences and functionalities, opening up new applications for these copolymers.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a reversible-deactivation radical polymerization (RDRP) technique that offers a pathway to synthesize well-defined copolymers. pageplace.deacs.org One of the key advantages of NMP is its conceptual simplicity, as it can be initiated by a unimolecular thermal or photochemical trigger without the need for metal catalysts or external radical sources. pageplace.deacs.org This method relies on the reversible capping of the growing polymer chain by a stable nitroxide radical, which establishes an equilibrium between active (propagating) and dormant species. rsc.org

The mechanism involves the homolytic cleavage of the C–ON bond in an alkoxyamine initiator, generating a propagating radical and a nitroxide radical. rsc.org The propagating radical can add monomer units before being recaptured by the nitroxide, a process known as reversible coupling. rsc.org This reversible termination minimizes irreversible termination reactions, allowing for control over molecular weight and dispersity. rsc.org

Historically, the NMP of acrylates was challenging due to the high propagation rate constant (kp) of acrylate monomers, which could lead to a loss of control. rsc.org However, the development of advanced acyclic nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (known as SG1), led to the creation of the BlocBuilder alkoxyamine initiator. rsc.org These second-generation nitroxides have enabled the well-controlled polymerization of various monomers, including acrylates, at moderate temperatures (40–120 °C). rsc.org For acrylate polymerizations, adding an excess of free nitroxide can further improve control, leading to lower dispersity values. rsc.org

While NMP has been successfully applied to produce block copolymers containing acrylate segments, the direct copolymerization of ethylene and ethyl acrylate via NMP under typical conditions is less common in literature compared to coordination polymerization methods. pageplace.demdpi.com However, specialized variants like enhanced spin capturing polymerization (ESCP) have been explored for ethylene polymerization, suggesting potential pathways for incorporating polar monomers under specific conditions. mdpi.com

Coordination Polymerization for Ethene-Ethyl Prop-2-enoate Copolymer Synthesis

Coordination polymerization represents a powerful approach for synthesizing ethene-ethyl prop-2-enoate copolymers, offering control over polymer microstructure. This method involves the use of transition metal catalysts that activate and coordinate with the monomer molecules before insertion into the growing polymer chain.

Ziegler-Natta (ZN) catalysts, traditionally composed of a transition metal compound (often titanium halides like TiCl₄ or TiCl₃) and an organoaluminum co-catalyst (like triethylaluminium), are cornerstones of industrial polyolefin production. wikipedia.orglibretexts.orglibretexts.org They are highly effective for the polymerization of terminal alkenes such as ethylene, producing linear polymers with high molecular weight. wikipedia.orglibretexts.org Modern heterogeneous ZN catalysts are often supported on materials like magnesium chloride (MgCl₂) to enhance activity. wikipedia.org

However, the application of conventional Ziegler-Natta catalysts to the copolymerization of ethylene with polar monomers like ethyl acrylate is severely limited. mdpi.com The primary challenge is catalyst poisoning. The oxygen atoms in the ester group of ethyl acrylate can coordinate strongly to the highly oxophilic early transition metal center (e.g., titanium) of the catalyst. mdpi.com This strong Lewis acid-base interaction deactivates the catalytic site, inhibiting or terminating the polymerization process. libretexts.orgmdpi.com Consequently, ZN catalysts are generally considered unsuitable for the direct copolymerization of ethylene and acrylates. libretexts.org

Research has focused on modifying ZN systems or protecting the polar functional group of the monomer to overcome this limitation, but late transition metal catalysts have proven to be a more effective solution for this particular copolymerization.

Metallocene and particularly post-metallocene catalysts have emerged as more promising candidates for the coordination copolymerization of ethylene with polar monomers like ethyl acrylate.

Metallocene Catalysts: Metallocene catalysts are single-site catalysts, typically based on Group 4 metals like zirconium or titanium, with cyclopentadienyl (B1206354) (Cp) ligands (e.g., zirconocene (B1252598) dichloride). libretexts.orgwikipedia.org While they offer excellent control over polymer microstructure for olefin polymerization, they share the same fundamental limitation as ZN catalysts: the early transition metal centers are highly oxophilic and are readily deactivated by the polar functional groups of acrylate monomers. mdpi.commdpi.com This deactivation leads to a significant decrease in catalytic activity. mdpi.com

Post-Metallocene Catalysts: A significant breakthrough in this field came with the development of post-metallocene catalysts, which are defined as homogeneous catalysts that are not metallocenes. wikipedia.org This class is dominated by less oxophilic late transition metals, such as nickel (Ni) and palladium (Pd), which exhibit a greater tolerance to polar functional groups. wikipedia.orgacs.org

Catalysts based on nickel and palladium, particularly those with bulky α-diimine or phosphine-phenolate ligands, have shown remarkable ability to copolymerize ethylene with various acrylates. wikipedia.orgnih.govresearchgate.netacs.org These catalysts can produce copolymers with varying levels of acrylate incorporation and different polymer architectures, from linear to highly branched structures. acs.orgsciencenet.cn

For instance, phosphine-phenolate nickel catalysts have been synthesized that demonstrate high activity and excellent thermal stability (up to 150°C) for ethylene polymerization and can catalyze the copolymerization with polar monomers at 120°C. researchgate.net Neutral Ni(II) catalysts with P,O-chelated ligands have shown high thermal stability and significant incorporation of tert-butyl acrylate (tBA), a monomer often used as a proxy for ethyl acrylate in research. acs.org Some phosphine-phenolate nickel systems have achieved methyl acrylate incorporation as high as 7.9 mol% with considerable catalytic activity. acs.org Similarly, pyridylimino Ni(II) complexes have been used to produce low-molecular-weight, hyperbranched poly(ethylene-co-methyl acrylate)s with a wide range of polar monomer content (0.2 to 35 mol %). acs.org

The performance of these post-metallocene catalysts is highly dependent on the specific structure of the ligand, the choice of metal, and the reaction conditions.

Table 1: Performance of Selected Post-Metallocene Catalysts in Ethylene/Acrylate Copolymerization

Ziegler-Natta Catalysis in Copolymerization

Novel Synthetic Routes and Process Innovations

Recent advancements in the synthesis of ethene-ethyl prop-2-enoate copolymers have focused on the development of novel heterogeneous catalysts. smolecule.com The goal is to create robust, recyclable catalysts that offer improved process economics and environmental performance. smolecule.comrsc.org While much of the development in late transition metal catalysts has been in homogeneous systems, efforts are underway to immobilize these successful catalysts onto solid supports.

The development of single-atom catalysts (SACs) represents a frontier in heterogeneous catalysis, offering maximum atomic efficiency and unique catalytic properties. rsc.org Though still an emerging area, the application of SACs could provide highly active and selective sites for the copolymerization of ethylene with polar monomers, potentially overcoming the deactivation issues seen with traditional heterogeneous systems. Furthermore, advanced heterogeneous catalysts, such as those based on vanadium-incorporated zeolites or molybdenum-bismuth oxides, have been developed for the production of the acrylic acid monomer, a precursor to ethyl prop-2-enoate, indicating a broader trend towards more efficient heterogeneous processes in the entire production chain. smolecule.com

The principles of green chemistry are increasingly influencing the design of synthetic routes for polymers, including ethene-ethyl prop-2-enoate copolymers. This approach emphasizes the reduction of waste, the use of less hazardous materials, and the development of energy-efficient processes. acs.org

One key area of focus is the use of bio-based solvents and feedstocks. smolecule.comacs.org For example, research into atom transfer radical polymerization (ATRP), another controlled radical technique, has explored the use of bio-derived solvents like Cyrene as substitutes for traditional, more toxic volatile organic compounds (VOCs). acs.org Applying similar principles to the synthesis of ethene-ethyl prop-2-enoate could significantly reduce the environmental footprint of the process.

Solvent-free reaction conditions are another important green chemistry strategy. taylorandfrancis.com For certain polymerization reactions, conducting the synthesis in bulk (using the monomer itself as the solvent) or under high-pressure conditions can eliminate the need for solvents, simplifying purification and reducing waste. pageplace.de

Furthermore, there is a drive to develop polymers from renewable resources. This includes biotechnological pathways to produce monomers like prop-2-enoic acid from inexpensive carbon sources via engineered microorganisms, representing a shift away from petrochemical feedstocks. smolecule.com Designing the final copolymer to be more easily recyclable or biodegradable is another critical aspect that aligns with green chemistry's life-cycle perspective. rsc.org

Mechanistic Investigations of Ethene Ethyl Prop 2 Enoate Copolymerization

Kinetic Modeling and Rate Analysis of Copolymerization Reactions

Kinetic modeling is essential for understanding and predicting the behavior of copolymerization reactions. For the free-radical copolymerization of ethene with comonomers like ethyl acrylate (B77674), comprehensive mathematical models have been developed to describe the molecular and compositional changes within the reactor. acs.orgresearchgate.net These models are built upon a detailed kinetic mechanism that includes numerous elementary reactions. researchgate.net By solving differential mass balance equations for the various chemical species, along with energy and momentum balances, it is possible to predict outcomes such as monomer conversion and the final properties of the copolymer. acs.org Such models are critical for optimizing high-pressure industrial processes. acs.orgresearchgate.net

The composition of a copolymer is largely dictated by the relative rates at which the two monomers add to a growing polymer chain. This relationship is quantified by monomer reactivity ratios (r₁ and r₂). In the context of ethene (M₁) and ethyl acrylate (M₂), the reactivity ratio r₁ represents the rate constant for an ethene-terminated radical adding another ethene molecule versus adding an ethyl acrylate molecule. Conversely, r₂ is the ratio for an ethyl acrylate-terminated radical adding another ethyl acrylate molecule versus an ethene molecule.

The Mayo-Lewis equation is a cornerstone of kinetic modeling used to predict copolymer composition based on these reactivity ratios. It is known that in high-pressure radical copolymerization, ethyl acrylate is generally more reactive than ethene. google.com The determination of these ratios is a key step in understanding the polymerization process. accessengineeringlibrary.com While specific, validated r₁ and r₂ values for the ethene/ethyl acrylate system under all conditions are proprietary or scattered in literature, comparative data from similar systems illustrate the concept. For instance, in the copolymerization of styrene (B11656) (St) and ethyl acrylate (EA) mediated by TEMPO, the reactivity ratios were found to be rSt = 1.17 and rEA = 0.23. researchgate.net

Table 1: Monomer Reactivity Ratios for Selected Copolymerization Systems

This table presents examples of monomer reactivity ratios for various vinyl monomers to illustrate the concept. Note that reactivity can be influenced by the specific reaction conditions and initiator system used.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System/Conditions | Source |

| Styrene | Ethyl Acrylate | 1.17 | 0.23 | TEMPO/BPO, 125°C | researchgate.net |

| Styrene | Methyl Acrylate | 1.002 ± 0.044 | 0.161 ± 0.018 | In the presence of nanoclay | researchgate.net |

| Methacrylic Acid | Ethyl Acrylate | 2.360 | 0.414 | Online ¹H NMR analysis | researchgate.net |

| Styrene | 2-Hydroxyethyl Acrylate | 0.28 | 0.43 | TEMPO/BPO, 125°C | researchgate.net |

The product of the reactivity ratios (r₁ * r₂) indicates the type of copolymer formed. If r₁*r₂ is close to 1, a random copolymer is formed. If it is less than 1, there is a tendency toward alternation. tandfonline.com

Chain propagation in ethene-ethyl acrylate copolymerization involves the sequential addition of monomer units to the growing radical or catalytic center. In high-pressure free-radical processes, a growing polymer chain can add either an ethene or an ethyl acrylate molecule. semanticscholar.org

However, the process is complicated by competing pathways:

β-Scission: At the high temperatures often used in these polymerizations (>150°C), the polymer backbone can cleave in a reaction known as β-scission, which also limits molecular weight.

In addition to free-radical methods, late transition metal catalysts, particularly those based on palladium (Pd) and nickel (Ni), are employed for ethylene (B1197577)/acrylate copolymerization. mdpi.comacs.org These catalysts offer better tolerance for the polar acrylate group. mdpi.com The mechanism involves the migratory insertion of the monomer into the metal-alkyl bond of the catalyst center. acs.org Studies with Pd-diimine catalysts have shown that methyl acrylate insertion initially occurs in a 2,1-fashion to form a five-membered ring chelate, which is a stable resting state. mdpi.comacs.org Chain termination in these catalytic systems often occurs through β-hydride elimination, which regenerates a metal-hydride species and produces a polymer chain with a vinyl end-group. mdpi.com

Determination of Monomer Reactivity Ratios

Thermodynamic Characterization of Copolymer Formation

The entropy change in copolymerization is primarily due to the loss of translational and rotational freedom as small monomer molecules become part of a long polymer chain. An additional factor is the entropy of copolymer randomness, which relates to the disorder in the sequence of monomer units along the chain. tandfonline.comnih.gov However, this contribution is typically small, accounting for less than 5% of the total entropy change. tandfonline.com The interplay between enthalpy and entropy determines the ceiling temperature, above which polymerization is no longer thermodynamically favorable.

Density Functional Theory (DFT) calculations have been used to investigate the energetics of specific reaction pathways in metal-catalyzed copolymerization. For example, in the copolymerization of ethylene and methyl acrylate with a palladium catalyst, the energy barrier for migratory insertion of ethylene was calculated to be 18.9 kcal/mol. nih.gov Such computational studies provide insight into the relative favorability of different mechanistic steps.

High-pressure ethene copolymerization is often carried out under supercritical conditions where the reaction mixture can exist as a single, homogeneous phase or separate into two distinct fluid phases. semanticscholar.org The phase behavior of the system has a profound impact on the reaction.

Cloud-point measurements are used to define the pressure-temperature-composition limits of the single-phase region. For poly(ethylene-co-methyl acrylate) (EMA) and poly(ethylene-co-butyl acrylate) (EBA) in supercritical ethylene, the cloud-point pressure is a function of acrylate content and polymer molecular weight. acs.org

For EMA-ethylene mixtures, cloud-point pressures initially decrease as methyl acrylate content increases to about 20 mol%, but then rise rapidly with further increases in acrylate content. acs.org

For EBA-ethylene mixtures, cloud-point pressures decrease steadily with increasing butyl acrylate content up to about 40 mol%. acs.org

Table 2: Phase Behavior of Ethylene-Acrylate Copolymers in Supercritical Ethylene

This table summarizes the general trends observed for the cloud-point pressures of ethylene/acrylate copolymer solutions.

| Copolymer System | Effect of Increasing Acrylate Content | Effect of Increasing Molecular Weight | Source |

| Poly(ethylene-co-methyl acrylate) - Ethylene | Initial decrease (up to ~20 mol% MA), then rapid increase | Increase in cloud-point pressure | acs.org |

| Poly(ethylene-co-butyl acrylate) - Ethylene | Decrease (up to ~40 mol% BA), then relatively constant | Increase in cloud-point pressure | acs.org |

Polymerizing near a phase boundary can lead to copolymers with a non-statistical, or blocky, distribution of monomers, whereas synthesis deep within the single-phase region typically results in random copolymers. semanticscholar.org This is because phase separation can lead to partitioning of the monomers, with the more polar acrylate monomer concentrating in the polymer-rich phase.

Energetic Contributions to Copolymerization Processes

Influence of Reaction Parameters on Copolymer Architecture

The final structure, or architecture, of the ethene-ethyl acrylate copolymer can be carefully controlled by manipulating various reaction parameters. This includes the monomer sequence distribution (random vs. periodic), molecular weight, and degree of branching. researchgate.net

Key reaction parameters and their effects include:

Pressure and Temperature: In high-pressure polymerization, increasing pressure generally increases the solubilization of ethene, leading to a higher incorporation of ethene into the copolymer. researchgate.net Conversely, increasing the temperature can decrease ethylene content. researchgate.net Temperature also significantly affects the rates of chain transfer and β-scission, thereby influencing the polymer's molecular weight. acs.org

Catalyst/Initiator System: The choice of catalyst has a dramatic effect on the copolymer architecture. Free-radical polymerization at high pressure produces copolymers with a certain level of branching. acs.org In contrast, late transition metal catalysts can produce a variety of architectures. For example, certain pyridylimino Ni(II) catalysts can produce hyperbranched poly(ethylene-co-methyl acrylate)s. acs.org The catalyst structure itself is critical; mechanistic studies on Pd-diimine catalysts show that ligand structure (e.g., using a bulky cyclophane ligand) can hinder olefin exchange and lead to much higher acrylate incorporation than with standard catalysts. nih.gov

Additives: The addition of certain compounds can "switch" the behavior of a catalyst. For instance, in a dinickel-catalyzed system for ethylene/acrylate copolymerization, the addition of sodium borate (B1201080) (NaBArF₂₄) led to a more than three-fold increase in activity, accompanied by a decrease in both acrylate incorporation and copolymer molecular weight. acs.org This demonstrates that cation binding can serve as a switch to tune the catalytic performance. acs.org

By carefully selecting these parameters, it is possible to tailor the properties of ethene-ethyl acrylate copolymers for specific applications, from highly flexible materials with high acrylate content to tougher materials with properties closer to low-density polyethylene (B3416737). acs.org

Temperature and Pressure Effects on Copolymer Composition

The composition of ethene-ethyl prop-2-enoate copolymers is highly sensitive to the polymerization conditions, particularly temperature and pressure. These parameters primarily influence the reactivity ratios of the two monomers, which in turn dictate the incorporation of each monomer into the polymer chain.

In free-radical copolymerization, the composition of the copolymer is described by the Mayo-Lewis equation, which utilizes the reactivity ratios, r1 (for ethene, E) and r2 (for ethyl prop-2-enoate, EA). The reactivity ratio is the ratio of the rate constant for a radical adding to a monomer of its own kind to the rate constant for the radical adding to the other monomer.

Temperature Effects: Generally, an increase in polymerization temperature leads to a decrease in the incorporation of ethene into the copolymer. This is because the activation energy for the homopolymerization of ethylene is higher than that for the cross-propagation reaction with ethyl prop-2-enoate. As the temperature rises, the ethene reactivity ratio (rE) tends to increase, while the ethyl prop-2-enoate reactivity ratio (rEA) decreases. researchgate.netsci-hub.se This results in a lower relative rate of ethene incorporation.

Pressure Effects: High pressure is a key parameter in the copolymerization of ethene with acrylates. An increase in pressure generally leads to a higher incorporation of ethene into the copolymer. uc.edu This is attributed to the increased concentration of ethene in the reaction phase at higher pressures. The propagation rate of polymerization increases with pressure, which can lead to higher density polyethylene with less short-chain branching. uc.edu The reactivity ratios can change significantly with pressure, especially for ethene. uc.edu

The following table presents typical reactivity ratios for the copolymerization of ethene with acrylic esters under high pressure, which can be considered indicative for the ethene-ethyl prop-2-enoate system.

Table 1: Reactivity Ratios for Ethene (rE) and Acrylate (rA) Copolymerization at High Pressure

| Monomer System | Temperature (°C) | Pressure (bar) | rE | rA |

|---|---|---|---|---|

| Ethene/Methyl Acrylate | 220 | 2000 | 0.045 ± 0.002 | 5.3 ± 0.2 |

| Ethene/Methyl Acrylate | 290 | 2000 | > 0.045 | < 5.3 |

| Ethene/2-Ethylhexyl Acrylate | 220 | 2000 | 0.050 ± 0.002 | 3.9 ± 0.9 |

| Ethene/Butyl Acrylate | 130-225 | 1500-2500 | ~0.03-0.05 | ~4-12 |

| Ethene/Ethyl Acrylate | 180 | 207 | 0.04 | 2.2 ± 0.7 |

This table is generated based on data from multiple sources. researchgate.netsci-hub.seuc.edu

Role of Initiators and Chain Transfer Agents in Polymerization Control

The selection of initiators and the use of chain transfer agents are critical for controlling the kinetics of the copolymerization and the molecular weight of the resulting polymer.

Initiators: The free-radical copolymerization of ethene and ethyl prop-2-enoate is typically initiated by the thermal decomposition of radical initiators. Common initiators include peroxides and azo compounds. The choice of initiator influences the polymerization rate and the temperature at which the process is carried out. For high-pressure polymerization, a continuous feed of initiator is often necessary to maintain a steady reaction rate. google.com The efficiency of the initiator can be affected by the reaction conditions, and in some cases, a blend of initiators with different decomposition kinetics is used to control the polymerization across different temperature zones in a reactor. google.com

Chain Transfer Agents: Chain transfer agents are employed to regulate the molecular weight of the copolymer. These agents work by terminating a growing polymer chain and initiating a new one. For ethylene-acrylate copolymerization, various chain transfer agents can be utilized, including mercaptans (e.g., methyl 3-mercaptopropionate, dodecyl mercaptan), and silanes. google.comacs.org The effectiveness of a chain transfer agent depends on its transfer constant, which is a measure of its reactivity towards the growing polymer radical. The use of chain transfer agents is essential for producing copolymers with specific melt flow characteristics and processability. google.com In some cases, the monomer itself or the solvent can act as a chain transfer agent, influencing the final polymer properties.

Solvent Interactions and Their Impact on Polymerization

The choice of solvent can have a profound impact on the copolymerization of ethene and ethyl prop-2-enoate, affecting both the reaction kinetics and the copolymer composition. While high-pressure polymerization can be carried out in bulk, the use of a solvent can help to manage the reaction heat and viscosity.

The polarity of the solvent plays a crucial role. In the case of copolymers containing functional monomers like acrylates, hydrogen-bonding interactions between the solvent and the monomer or the polymer can significantly alter the reactivity of the monomers. researchgate.netmdpi.com For instance, polar, hydrogen-bond-donating solvents can interact with the carbonyl group of the ethyl prop-2-enoate, thereby affecting its electron density and steric hindrance, which in turn influences its reactivity ratio. researchgate.netacs.org

Studies on similar acrylate systems have shown that the choice of solvent can alter the relative incorporation of the functional monomer into the copolymer. researchgate.netmdpi.com For example, a non-polar solvent might favor the incorporation of the more polar acrylate monomer, while a polar, protic solvent could lead to a decrease in its incorporation due to strong interactions with the monomer. mdpi.com The solvent can also affect the phase behavior of the reaction mixture, especially under high-pressure conditions, which is critical for maintaining a homogeneous reaction environment. researchgate.net

In-situ Spectroscopic Monitoring of Copolymerization Processes

Real-time monitoring of the copolymerization process is essential for understanding the reaction kinetics, mechanism, and for process control. In-situ spectroscopic techniques are powerful tools for achieving this.

FTIR and Raman Spectroscopy for Real-time Kinetic Analysis

FTIR Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for monitoring the concentration of monomers during the copolymerization. cnjournals.com The C=C stretching vibration of both ethene and ethyl prop-2-enoate have characteristic absorption bands in the infrared spectrum. By tracking the decrease in the intensity of these bands over time, the rate of consumption of each monomer can be determined, providing real-time kinetic data. This allows for the calculation of polymerization rates and the evolution of copolymer composition throughout the reaction. u-fukui.ac.jp

Raman Spectroscopy: Raman spectroscopy is another powerful tool for real-time kinetic analysis of polymerization reactions. semi.ac.cnnih.gov Similar to FTIR, the C=C stretching vibrations of the monomers give rise to distinct Raman signals. An advantage of Raman spectroscopy is that water is a weak Raman scatterer, making it particularly suitable for emulsion or solution polymerization in aqueous media. The intensity of the Raman bands corresponding to the monomers can be monitored to determine the polymerization kinetics. semi.ac.cn Furthermore, subtle shifts in the Raman spectra can provide information about changes in the local chemical environment and intermolecular interactions. researchgate.net

NMR Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed mechanistic investigation and microstructural analysis of ethene-ethyl prop-2-enoate copolymers. ontosight.aiiupac.org While typically performed on the final polymer product, low-temperature and in-situ NMR experiments can provide invaluable insights into the polymerization mechanism. mdpi.com

By analyzing the 1H and 13C NMR spectra of the copolymer, detailed information about its microstructure can be obtained, including:

Monomer Sequence Distribution: Advanced 2D NMR techniques, such as HSQC and HMBC, can be used to identify the different monomer sequences (e.g., E-E, E-A, A-A dyads and triads) within the polymer chain. iupac.org This information is crucial for understanding the monomer reactivity ratios and the randomness of the copolymer.

Branching and End-groups: NMR spectroscopy can identify and quantify the presence of short- and long-chain branches, as well as the nature of the polymer chain end-groups. acs.org This provides insights into chain transfer and termination mechanisms.

Stereochemistry: For certain types of polymerization, NMR can be used to determine the tacticity of the polymer chain, which relates to the stereochemical arrangement of the monomer units.

Low-temperature NMR studies on model systems have been instrumental in identifying and characterizing key intermediates in the catalytic copolymerization of ethylene with acrylates, helping to elucidate the insertion mechanism and the nature of the active species. mdpi.com

Advanced Characterization Techniques for Ethene Ethyl Prop 2 Enoate Copolymers

Spectroscopic Analysis of Copolymer Microstructure

Spectroscopic methods are indispensable for elucidating the detailed molecular architecture of ethene-ethyl prop-2-enoate copolymers.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Sequence Distribution

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C NMR), is a powerful technique for determining the monomer sequence distribution in ethene-ethyl prop-2-enoate copolymers. scispace.com The chemical shifts of the carbon atoms are sensitive to their local environment, allowing for the identification and quantification of different monomer sequences (dyads, triads, and even pentads). scispace.comdoi.org Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be employed to resolve complex, overlapping signals in the one-dimensional spectra, providing more detailed microstructural information. iupac.org

The quantitative analysis of ¹³C NMR spectra allows for the calculation of the mole fractions of different triad (B1167595) sequences, which provides information about the randomness or blockiness of the copolymer chain. doi.orgresearchgate.net For instance, the relative intensities of the carbonyl carbon signals can be used to determine the distribution of EAE, EEE, and AEA triads (where E represents an ethyl prop-2-enoate unit and A represents an ethene unit). doi.org

Table 1: Representative ¹³C NMR Chemical Shift Assignments for Ethene-Acrylate Copolymer Sequences

| Sequence | Carbon Atom | Chemical Shift (ppm) |

| Ethene-rich sequences | Methylene (-CH₂-) | 25-35 |

| Ethyl prop-2-enoate | Carbonyl (-C=O) | 170-176 |

| Ethyl prop-2-enoate | Quaternary Carbon | 40-45 |

| Ethyl prop-2-enoate | Methoxy (-OCH₃) | 51-52 |

| Ethyl prop-2-enoate | Backbone (-CH-) | 40-50 |

Note: Chemical shifts are approximate and can vary based on solvent, temperature, and copolymer composition.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group and Structural Insights

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and probe the structural characteristics of ethene-ethyl prop-2-enoate copolymers.

FTIR spectroscopy is particularly useful for identifying the characteristic absorption bands of the ester group in ethyl prop-2-enoate and the hydrocarbon backbone of ethene. The strong carbonyl (C=O) stretching vibration of the ester group is a prominent feature in the FTIR spectrum. spm.com.cn The ratio of the absorbances of specific peaks can be used to determine the weight percent of the acrylate (B77674) monomer in the copolymer. google.com

Raman spectroscopy is highly sensitive to the conformational order and crystallinity of the polymer chains. conicet.gov.armdpi.com It can be used to differentiate between crystalline and amorphous phases within the copolymer. conicet.gov.arresearchgate.net For example, specific Raman bands can be assigned to the orthorhombic crystalline phase of polyethylene (B3416737) segments. researchgate.net The degree of crystallinity can be estimated from the relative intensities of these bands. researchgate.net

Table 2: Key Vibrational Band Assignments for Ethene-Ethyl Prop-2-enoate Copolymers

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Structural Feature | Technique |

| ~2920 | C-H stretching | -CH₂- (Ethene) | FTIR, Raman |

| ~2850 | C-H stretching | -CH₂- (Ethene) | FTIR, Raman |

| ~1735 | C=O stretching | Ester | FTIR |

| ~1460 | CH₂ scissoring/bending | -CH₂- (Ethene) | FTIR, Raman |

| ~1295 | CH₂ twisting | Crystalline Phase (Ethene) | Raman |

| ~1160 | C-O-C stretching | Ester | FTIR |

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of the copolymer, typically within the top 1-10 nanometers. nih.gov This is particularly important for applications where surface properties, such as adhesion and wettability, are critical.

By analyzing the kinetic energies of photoelectrons emitted from the sample upon X-ray irradiation, XPS can identify the elements present (e.g., carbon, oxygen) and their relative concentrations. nih.govresearchgate.net High-resolution scans of individual elemental peaks can provide information about the chemical bonding environment. For example, the C 1s spectrum can be deconvoluted into components corresponding to C-C/C-H bonds from the polyethylene backbone and C-O and O-C=O bonds from the ethyl prop-2-enoate units. researchgate.net Angle-resolved XPS (ARXPS) can be used to probe the composition at different depths from the surface. nih.govsci-hub.se

Table 3: Representative XPS Data for a Copolymer Surface

| Element | Binding Energy (eV) | Atomic Concentration (%) | Chemical State Assignment |

| C 1s | ~285.0 | 75 | C-C, C-H |

| ~286.5 | 10 | C-O | |

| ~289.0 | 5 | O-C=O | |

| O 1s | ~532.5 | 10 | C=O |

| ~533.8 | - | C-O |

Note: Values are illustrative and depend on the specific copolymer composition and surface treatment.

Chromatographic Methods for Molar Mass and Compositional Heterogeneity

Chromatographic techniques are essential for separating copolymer molecules based on their size and chemical composition, providing crucial information on molar mass distribution and compositional heterogeneity.

Size Exclusion Chromatography (SEC) with Multi-Detector Systems

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. polyanalytik.com When coupled with multiple detectors, such as a refractive index (RI) detector, a UV-Vis detector, a multi-angle light scattering (MALS) detector, and a viscometer, SEC can provide comprehensive information about the molar mass distribution (MMD), average molar masses (Mn, Mw), and intrinsic viscosity of the copolymer. polymerchar.comvt.edupolymerchar.com

The use of a MALS detector allows for the determination of the absolute molar mass without the need for column calibration with polymer standards of the same composition. rsc.orgnih.gov A triple-detector system (RI, MALS, and viscometer) can provide information on the polymer's branching architecture. polyanalytik.com For copolymers where the composition varies with molar mass, a combination of detectors (e.g., UV and RI) can be used to determine the compositional drift across the molar mass distribution. amazonaws.com

Two-Dimensional Liquid Chromatography (2D-LC)

Two-dimensional liquid chromatography (2D-LC) is a powerful technique for characterizing complex polymers that are heterogeneous in more than one property, such as molar mass and chemical composition. fraunhofer.de In a typical 2D-LC setup for ethene-ethyl prop-2-enoate copolymers, the first dimension separates the copolymer based on its chemical composition using high-performance liquid chromatography (HPLC), while the second dimension separates the fractions from the first dimension by their molar mass using SEC. nih.govresearchgate.net

This hyphenated technique provides a two-dimensional contour plot that visualizes the distribution of chemical composition as a function of molar mass. ippi.ac.irchromatographyonline.com This allows for the identification of different copolymer components, such as homopolymer contaminants or copolymer fractions with varying comonomer content. fraunhofer.de

Thermal Analysis for Phase and Structural Transitions

Thermal analysis techniques are fundamental in understanding the behavior of EEA copolymers as a function of temperature. These methods reveal key transitions that dictate the material's processing window and end-use performance.

Differential Scanning Calorimetry (DSC) is a powerful tool for investigating the thermal transitions in EEA copolymers, specifically the glass transition temperature (Tg) and crystalline melting behavior. The Tg represents the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. The crystalline melting temperature (Tm) is the point at which the crystalline domains within the polymer melt.

The ratio of ethylene (B1197577) to ethyl acrylate in the copolymer significantly influences these thermal properties. ontosight.ai An increase in the ethyl acrylate content generally leads to a decrease in the glass transition temperature, which enhances flexibility, particularly at low temperatures. ontosight.ai Conversely, the crystalline melting behavior is primarily dictated by the ethylene segments. Copolymers with a higher ethylene content and more regular microstructures tend to exhibit a more defined melting peak and higher crystallinity. researchgate.net

| Property | Influencing Factor | Trend |

| Glass Transition Temperature (Tg) | Increasing Ethyl Acrylate Content | Decreases, enhancing flexibility ontosight.ai |

| Crystalline Melting Temperature (Tm) | Higher Ethylene Content & Regularity | Increases, indicating higher crystallinity researchgate.net |

| Crystallinity | Low Ethyl Acrylate Content & Periodic Microstructure | Higher crystallinity researchgate.net |

Table 1: Influence of Composition on Thermal Properties of EEA Copolymers as Measured by DSC

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of EEA copolymers by measuring the change in mass as a function of temperature. This analysis determines the onset temperature of degradation and provides information about the material's stability at elevated temperatures.

Studies have shown that EEA copolymers are generally more thermally stable than poly(ethyl acrylate) (PEA) but less stable than low-density polyethylene (LDPE) in an inert atmosphere. researchgate.net However, in the presence of air, EEA copolymers can exhibit greater stability than LDPE. researchgate.net The thermal stability of EEA copolymers can be influenced by the ethyl acrylate content. Research indicates that some EEA copolymers are stable up to 250 °C, while others show stability up to 350 °C. researchgate.net The degradation of EEA copolymers can proceed through mechanisms such as ester pyrolysis, leading to the formation of products like ethylene and butylene. researchgate.net

| Copolymer | Onset of Degradation (Nitrogen Atmosphere) | Key Degradation Products |

| Ethylene-Ethyl Acrylate (EEA) | ~250-350 °C researchgate.net | Ethylene, Butylene (from ester pyrolysis) researchgate.net |

| Low-Density Polyethylene (LDPE) | Higher than EEA researchgate.net | N/A |

| Poly(ethyl acrylate) (PEA) | Lower than EEA researchgate.net | N/A |

Table 2: Comparative Thermal Stability of EEA and Related Polymers by TGA

Differential Scanning Calorimetry (DSC) for Glass Transition and Crystalline Melting Behavior

Morphological and Supramolecular Characterization

Understanding the surface and bulk morphology of EEA copolymers is crucial for predicting their physical properties and performance. Various microscopy and scattering techniques are utilized to probe the structure at different length scales.

Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of the surface topography of EEA copolymers. researchgate.net This technique is particularly useful for visualizing the lamellar structure of semicrystalline polymers and can be used to study phase separation in polymer blends. researchgate.net In tapping mode, AFM can provide information on the local mechanical properties, allowing for the differentiation between harder crystalline phases and softer amorphous phases on the surface. researchgate.net

For EEA copolymers, AFM can reveal the distribution of crystalline and amorphous domains, which is influenced by the copolymer composition and thermal history. researchgate.net The surface roughness and phase behavior observed by AFM can be correlated with the material's adhesive and surface properties. Studies on similar copolymer systems have utilized AFM to characterize particle packing and coalescence, providing insights into film formation. researchgate.net

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for examining the bulk and surface morphology of EEA copolymers. thermofisher.com SEM provides detailed images of the surface, revealing features like spherulitic structures, cracks, and the dispersion of different phases in blends. scispace.com TEM, on the other hand, allows for the visualization of the internal structure of the material, including the arrangement of crystalline and amorphous domains within the bulk. thermofisher.comredalyc.org

In studies of blends containing EEA terpolymers, SEM and TEM have been used to reveal complex phase morphologies, including the presence of elastomeric particles. redalyc.org For instance, in blends of polycarbonate with ethylene-methyl acrylate (a related copolymer), SEM has shown a two-phase morphology with dispersed rubbery domains. scispace.com The size and distribution of these domains, as observed by electron microscopy, are critical to the mechanical properties of the blend. researchgate.net

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are essential techniques for characterizing the crystalline and nanoscale structure of EEA copolymers. WAXS provides information about the crystalline structure, including the unit cell parameters and the degree of crystallinity, by analyzing the diffraction of X-rays at wide angles. libretexts.orgmeasurlabs.com SAXS, which measures scattering at small angles, gives insights into the larger-scale structure, such as the lamellar morphology and the spacing between crystalline domains. researchgate.net

For EEA copolymers, WAXS can be used to identify the crystalline phases present, which are typically related to the polyethylene segments. researchgate.net The degree of crystallinity determined by WAXS can be correlated with the thermal properties measured by DSC. chula.ac.th SAXS studies can provide details about the lamellar thickness and the long period, which is the sum of the crystalline and amorphous layer thicknesses. researchgate.netacs.org These structural parameters are influenced by factors such as the comonomer content and the crystallization conditions. researchgate.netvt.edu

| Technique | Information Obtained | Relevance to EEA Copolymers |

| WAXS | Crystalline structure, degree of crystallinity, interatomic spacing measurlabs.com | Identifies PE-like crystalline domains and quantifies crystallinity researchgate.net |

| SAXS | Lamellar morphology, long period, nanoscale phase separation researchgate.net | Characterizes the size and arrangement of crystalline and amorphous regions acs.org |

Table 3: Application of X-ray Scattering Techniques to EEA Copolymers

Electron Microscopy (TEM, SEM) for Bulk and Surface Morphology

Rheological Characterization for Viscoelastic and Processing Behavior

Rheological analysis of ethene-ethyl prop-2-enoate copolymers reveals a wealth of information about their molecular architecture, including the effects of comonomer content, molecular weight distribution, and branching. google.com This characterization is crucial for predicting how the material will behave during high-shear processes such as injection molding and low-shear processes like film blowing and thermoforming. google.comprinceton.edu

Dynamic Mechanical Analysis (DMA) is a powerful technique used to probe the viscoelastic nature of polymers by applying a small, oscillatory stress and measuring the resultant strain. google.comgoogle.com This analysis resolves the material's response into two components: the storage modulus (G'), which represents the elastic portion (energy stored), and the loss modulus (G''), which represents the viscous portion (energy dissipated as heat). The ratio of these two, the loss tangent (tan δ = G''/G'), provides a measure of the material's damping characteristics.

Research into linear analogues of poly(ethylene-co-ethyl acrylate) (EEA) has demonstrated the profound effect of ethyl prop-2-enoate incorporation on the copolymer's dynamic mechanical properties. osti.gov As the molar percentage of the acrylate comonomer increases, the bulky ethyl acrylate groups disrupt the packing of the polyethylene chains, which in turn decreases the crystallinity of the material. osti.gov This change in microstructure has a direct impact on the viscoelastic properties.

A key finding is the influence of functionalization on the glass transition temperature (T_g), which is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible state. Studies have shown that with greater incorporation of ethyl prop-2-enoate, the T_g of the copolymer decreases. osti.gov Similarly, the storage modulus in the rubbery plateau region, which is an indicator of the material's stiffness above the T_g, also decreases with higher functionalization. osti.gov This indicates that increasing the ethyl prop-2-enoate content leads to a softer, more flexible material at a given temperature.

Table 1: Effect of Ethyl Prop-2-enoate Content on Viscoelastic Properties of Linear EEA Copolymers

| Property | Low Ethyl Prop-2-enoate Content | High Ethyl Prop-2-enoate Content (up to 18 mol %) | Reference |

|---|---|---|---|

| Glass Transition Temperature (T_g) | Higher | Lower | osti.gov |

| Storage Modulus (G') in Rubbery Regime | Higher | Lower | osti.gov |

| Crystallinity | Higher | Lower | osti.gov |

| Melting Temperature (T_m) | Higher | Lower | osti.gov |

The viscous and elastic properties determined by DMA are critical performance indicators for the final application. google.comgoogle.com For instance, a patent for ethylene-alkyl acrylate copolymers highlights the importance of the loss tangent value, specifying that a smaller difference between the maximum and minimum loss tangent values within a specific temperature range (32°–140° F) indicates desirable properties. google.com

Melt rheology investigates the flow behavior of the polymer in its molten state, which is directly relevant to melt processing operations like extrusion and injection molding. mdpi.com These techniques provide data on properties such as melt viscosity, melt strength, and strain hardening, which are essential for predicting processability and preventing defects in the final product. google.comgoogle.com

Small-amplitude oscillatory shear (SAOS) tests are commonly used to characterize the linear viscoelastic properties of the polymer melt. researchgate.net By measuring the storage (G') and loss (G'') moduli as a function of frequency, a "master curve" can be constructed using time-temperature superposition principles, providing insight into the polymer's relaxation behavior over a wide range of time scales. princeton.edu For ethene-ethyl prop-2-enoate and similar copolymers, the melt rheology is highly sensitive to the copolymer composition and molecular structure.

The blending of branched ethene-ethyl prop-2-enoate copolymers with other polymers is a strategy used to achieve favorable rheological properties for processes like foaming and thermoforming. google.com Key parameters measured to predict performance include:

Melt Flow Rate (MFR) or Melt Index (MI) : An empirical measure of the ease of flow of a molten polymer. Copolymers designed for high melt strength applications typically have a low MFR. For example, some ethylene-acrylate copolymers for blending have MFR values (ASTM D1238-13, 190°C, 2.16 kg) of less than 4 g/10 min. google.com

Zero-Shear Viscosity (η₀) : The viscosity at very low shear rates, which relates to the polymer's molecular weight. Certain ethylene-acrylate copolymers can exhibit a zero-shear viscosity of around 500 kPa·s at 190°C. google.com

Strain Hardening Ratio : A measure of the increase in elongational viscosity as the material is stretched. A high strain hardening ratio (e.g., greater than 1 to about 10) is beneficial for processes that involve stretching the melt, such as film blowing and thermoforming, as it helps prevent excessive sagging or thinning. google.com

Table 2: Representative Melt Rheology Properties for Process Optimization

| Rheological Property | Typical Value/Range | Significance for Processing | Reference |

|---|---|---|---|

| Melt Flow Rate (MFR) | < 4 g/10 min | Indicates higher melt strength suitable for foaming/thermoforming. | google.com |

| Strain Hardening Ratio | > 1 to ~10 | Enhances melt stability in extensional flow processes (e.g., film blowing, thermoforming). | google.com |

| Zero-Shear Viscosity (η₀) | ~500 kPa·s at 190°C | Reflects high molecular weight and entanglement, contributing to melt strength. | google.com |

The relationship between the phase angle (δ) and the complex modulus (|G*|), known as a van Gurp-Palmen plot, can also provide a rapid and reliable method for determining the composition of ethylene-α-olefin copolymers, which is a testament to the sensitivity of rheological measurements to copolymer structure. researchgate.net Ultimately, understanding the melt rheological behavior is crucial for controlling the morphology and properties of the final product, whether it is an extruded film, a molded part, or a complex blend. nih.gov

Structure Performance Relationships in Ethene Ethyl Prop 2 Enoate Copolymer Materials

Impact of Copolymer Composition on Macroscopic Material Attributes

The ratio of ethene to ethyl prop-2-enoate is a primary determinant of the material's final characteristics. smolecule.com By adjusting the comonomer feed during synthesis, manufacturers can navigate a broad spectrum of properties, from rigid plastics to flexible elastomers.

The concentration of ethyl prop-2-enoate (ethyl acrylate) units within the polymer chain has a profound and predictable effect on the mechanical behavior of the copolymer. The bulky and polar ester side groups of ethyl prop-2-enoate disrupt the regular, linear structure of polyethylene (B3416737), hindering the ability of the polymer chains to pack into crystalline lattices. vt.edu This disruption of crystallinity is a key factor in the observed changes in mechanical properties.

As the ethyl prop-2-enoate content increases, there is a general trend of decreasing hardness, modulus, and tensile strength, while flexibility, elongation at break, and impact strength are enhanced. For instance, copolymers with a lower ethyl acrylate (B77674) content (e.g., under 10 wt%) retain more polyethylene-like characteristics, such as higher stiffness and melting points. google.com Conversely, increasing the ethyl acrylate content to 20-40 wt% results in a significantly more flexible and tougher material. google.com This is because the amorphous regions, enriched by the ethyl prop-2-enoate units, allow for greater chain mobility and energy absorption before failure.

Table 1: Effect of Ethyl Prop-2-enoate Content on Mechanical Properties (Illustrative Data)

| Ethyl Prop-2-enoate Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore Hardness (Durometer) |

|---|---|---|---|

| 5 | 15 | 500 | D60 |

| 15 | 10 | 700 | D50 |

| 25 | 5 | 850 | A90 |

This table presents illustrative data based on general trends for ethene-ethyl acrylate copolymers. Actual values may vary depending on molar mass, distribution, and processing conditions.

Influence of Ethyl Prop-2-enoate Content on Mechanical Performance

Effect of Molar Mass and Distribution on Performance Qualities

The length of the polymer chains (molar mass) and the breadth of the distribution of chain lengths (polydispersity) are crucial secondary parameters that significantly influence the performance of ethene-ethyl prop-2-enoate copolymers. nih.gov

For a fixed copolymer composition, increasing the average molar mass (molecular weight) generally enhances properties related to material toughness and ductility. Longer polymer chains lead to a greater number of intermolecular entanglements. These entanglements act as physical cross-links, enabling the material to absorb more energy before fracturing. Consequently, higher molar mass copolymers typically exhibit superior impact resistance, tear strength, and tensile toughness. researchgate.net While extremely high molecular weights can make processing more difficult, they are essential for applications demanding maximum durability. nih.gov

Table 2: Relationship between Molar Mass and Toughness (Conceptual)

| Average Molar Mass ( g/mol ) | Entanglement Density | Ductility | Impact Strength |

|---|---|---|---|

| Low | Low | Lower | Low |

| Medium | Medium | Good | Good |

| High | High | Excellent | Excellent |

Polydispersity, or the molecular weight distribution (MWD), describes the heterogeneity of chain lengths within the polymer sample. A narrow MWD (polydispersity index, PDI, approaching 1) indicates that all polymer chains are of a similar length, whereas a broad MWD (higher PDI) signifies a wide range of chain lengths. nih.gov

Correlation between Molar Mass and Ductility/Toughness

Influence of Crystallinity and Morphology on Macroscopic Behavior

The solid-state structure, or morphology, of ethene-ethyl prop-2-enoate copolymers is a semi-crystalline system composed of ordered crystalline regions (lamellae) embedded within a disordered amorphous phase. The degree of crystallinity—the weight fraction of the crystalline phase—is a direct consequence of the copolymer's composition and thermal history, and it profoundly influences the material's macroscopic behavior. vt.edu

Table 3: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| Ethene | Ethylene (B1197577) |

| Ethyl prop-2-enoate | Ethyl acrylate |

| Ethene;ethyl prop-2-enoate | Ethylene-ethyl acrylate copolymer |

Relationship between Crystallinity and Mechanical Strength

The mechanical properties of ethene-ethyl prop-2-enoate copolymers are strongly influenced by their degree of crystallinity. The ethylene segments of the copolymer are capable of crystallizing, forming lamellar structures that act as physical crosslinks, reinforcing the amorphous matrix. This crystalline phase imparts stiffness and tensile strength to the material.

The relationship between comonomer content, crystallinity, and mechanical properties can be summarized as follows:

Higher Ethene Content: Leads to higher crystallinity, resulting in increased tensile strength and stiffness. However, it may also lead to lower flexibility and impact strength.

Higher Ethyl Prop-2-enoate Content: Results in lower crystallinity, leading to enhanced flexibility, and improved low-temperature performance. datapdf.com Tensile strength and hardness generally decrease with increasing acrylate content.

Ionizing radiation can be used to crosslink these copolymers, which enhances tensile strength and impact resistance. datapdf.com This allows the material to be used at temperatures above the crystalline melting point for certain applications. datapdf.com

A study on blends of ethylene-methyl acrylate-acrylic acid terpolymers with ethylene-acrylic acid copolymers showed a synergistic effect in tensile strength and hardness for the blend with the highest acrylic acid content. chula.ac.th This was attributed to higher crystallinity compared to the individual components. chula.ac.th

Table 1: Effect of Ethyl Acrylate Content on the Mechanical Properties of Ethene-Ethyl Prop-2-enoate Copolymers

| Ethyl Acrylate Content (wt%) | Tensile Strength (psi) | Elongation (%) | Melting Point (°F) |

| 18 | 1370 | 505 | 189 |

| Conventional (same wt%) | 1040 | 445 | - |

Note: Data extracted from a comparative example of a terpolymer versus a conventional ethylene-methyl acrylate copolymer with the same comonomer content and melt index. google.com